REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].Cl[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][N:19]=1>C1COCC1>[N+:24]([C:21]1[CH:22]=[CH:23][C:18]([O:16][CH:13]2[CH2:14][CH2:15][N:10]([C:8]([O:7][C:3]([CH3:6])([CH3:4])[CH3:5])=[O:9])[CH2:11][CH2:12]2)=[N:19][CH:20]=1)([O-:26])=[O:25] |f:0.1|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 22° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
treated with a saturated aqueous sodium bicarbonate solution (5 mL)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate (25 mL)
|
Type
|
DISTILLATION
|
Details
|
distilled water (25 mL)
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous phase was extracted with ethyl acetate (3×35 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)OC1CCN(CC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |